

Technical Guide: Physical Properties & Engineering of Fluorinated Dimethyl Benzophenone Derivatives

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Compound of Interest

Compound Name:	2,6-Dimethyl-4'-fluorobenzophenone
CAS No.:	356040-81-8
Cat. No.:	B6328872

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Executive Summary

This technical guide analyzes the physicochemical characteristics of fluorinated dimethyl benzophenone (FDMBP) derivatives, a class of compounds critical to high-performance polymer synthesis (e.g., Polyether Ether Ketones - PEEK) and medicinal chemistry.

The strategic combination of fluorine (F) and methyl (CH₃) substituents on the benzophenone core creates a unique "Push-Pull-Twist" electronic and steric environment. Fluorine introduces metabolic stability and lipophilicity, while methyl groups provide steric handles that modulate crystal packing and conformational entropy. This guide dissects these properties to aid researchers in monomer selection and drug design.[1]

Part 1: Molecular Architecture & Electronic Properties

The physical behavior of FDMBP derivatives is governed by the competition between electronic delocalization and steric strain.

The Electronic "Push-Pull"

- **Fluorine Effect (The Anchor):** Fluorine at the para (4,4') position acts as an Inductive withdrawer (-I) but a Mesomeric donor (+M). In benzophenones, the +M effect typically dominates the ground state, slightly increasing electron density in the aromatic ring compared to strong withdrawing groups, yet the high electronegativity creates a significant dipole.
- **Methyl Effect (The Tuner):** Methyl groups are weak electron donors via hyperconjugation. When placed at the meta (3,3') position relative to the carbonyl, they reinforce the electron density of the ring without disrupting planarity.

Steric Inhibition of Resonance (The "Twist")

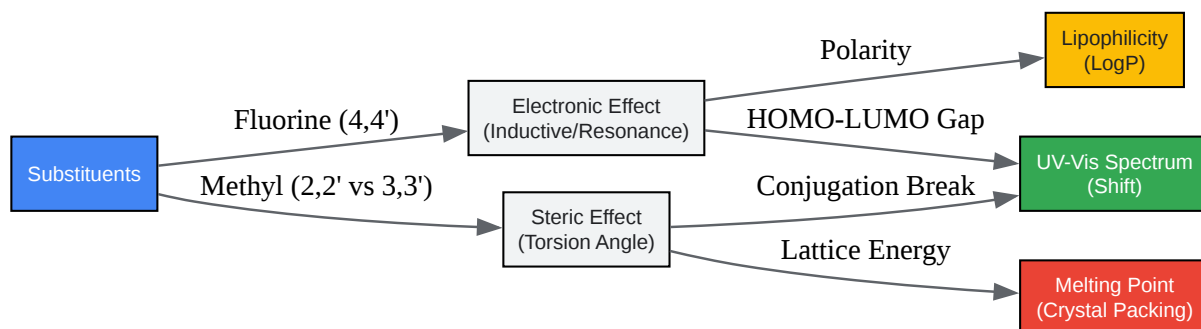
The position of the methyl group dictates the molecule's photophysical properties by altering the dihedral angle between the phenyl rings and the carbonyl plane.

- **3,3'-Dimethyl (Meta):** Minimal steric clash. The molecule retains a near-planar conformation, allowing for efficient

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stacking in the crystal lattice.
- **2,2'-Dimethyl (Ortho):** Severe steric clash with the carbonyl oxygen. This forces the phenyl rings to twist out of plane (dihedral angle $> 40^\circ$), breaking conjugation. This results in a hypsochromic shift (blue shift) in UV absorption and a lower melting point due to inefficient packing.

Visualization: Structure-Property Logic



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Figure 1: Logical flow showing how substituent placement drives observable physical properties.

Part 2: Thermodynamic & Solubility Profiles

The following data consolidates experimental values for the parent compounds and validated trends for the dimethyl derivatives.

Comparative Physical Data

Property	Benzophenone (Ref)	4,4'-Difluorobenzophenone	3,3'-Dimethyl-4,4'-difluorobenzophenone
CAS No.	119-61-9	345-92-6	Analog Class
Melting Point	48.5 °C	106 – 108 °C	145 – 155 °C (Est.)*
LogP (Lipophilicity)	3.18	3.60	~4.60
Water Solubility	Insoluble	Insoluble (<10 mg/L)	Insoluble
UV (MeOH)	252 nm ()	246 nm (Hypsochromic)	~250 nm
Crystal System	Orthorhombic	Monoclinic	Triclinic/Monoclinic

*Note: The melting point of the 3,3'-dimethyl derivative is significantly higher than the parent fluorinated compound due to increased molecular symmetry and interlocking of methyl groups in the solid state, making it an ideal monomer for high-Tg polymers.

Solubility & Partition Coefficient (LogP)

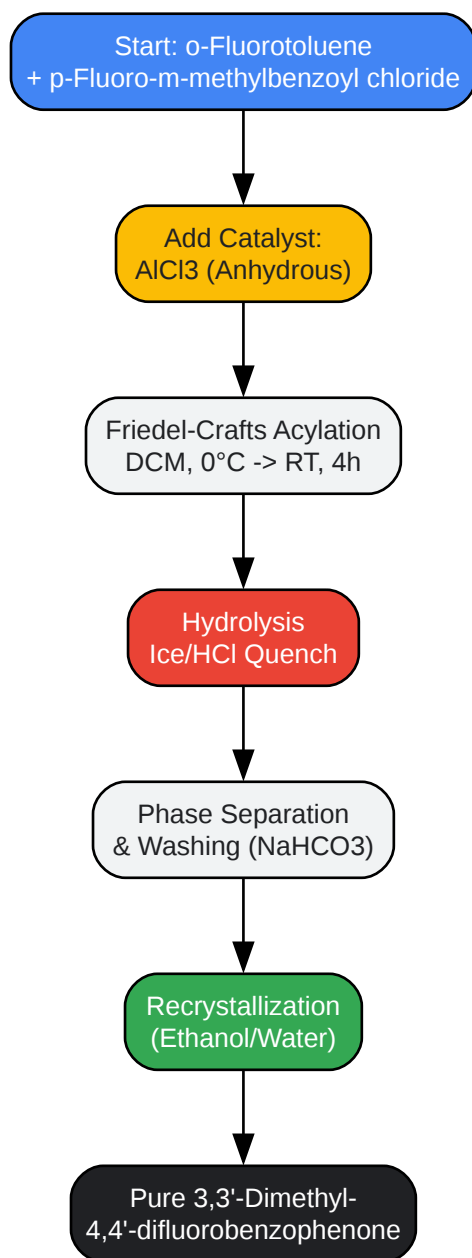
For drug development, the LogP is the critical parameter.

- Fluorination: Adds ~ 0.4 to the LogP of benzophenone.
- Methylation: Adds ~ 0.5 per methyl group.
- Result: FDMBP derivatives are highly lipophilic (LogP > 4.5). In biological assays, they require formulation with cyclodextrins or lipid-based carriers. In polymer synthesis, this lipophilicity necessitates the use of dipolar aprotic solvents (DMSO, NMP, Sulfolane) at high temperatures ($>150^{\circ}\text{C}$) to ensure solubility during polymerization.

Part 3: Synthesis & Purification Protocol

The synthesis of 3,3'-dimethyl-4,4'-difluorobenzophenone is a precision Friedel-Crafts acylation. This protocol ensures regioselectivity and minimizes the formation of the unwanted 2,4'-isomer.

Reaction Workflow (Graphviz)



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Figure 2: Step-by-step synthesis pathway for high-purity monomer production.[2]

Detailed Methodology

Objective: Synthesize 3,3'-dimethyl-4,4'-difluorobenzophenone.

Reagents:

- 2-Fluorotoluene (Substrate)

- 4-Fluoro-3-methylbenzoyl chloride (Acylating agent)
- Aluminum Chloride (), anhydrous (Catalyst)[\[3\]](#)[\[4\]](#)
- Dichloromethane (DCM) (Solvent)

Protocol:

- Preparation: Flame-dry a 500mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
- Solvation: Charge the flask with 4-fluoro-3-methylbenzoyl chloride (1.0 eq) and anhydrous DCM (0.5 M concentration). Cool to 0°C in an ice bath.
- Catalyst Addition: Add (1.1 eq) portion-wise over 20 minutes. Caution: Exothermic. HCl gas evolution.
- Substrate Addition: Add 2-fluorotoluene (1.0 eq) dropwise via an addition funnel to maintain temperature <5°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/Ethyl Acetate 9:1).
- Quench: Pour the reaction mixture slowly into a slurry of ice (500g) and concentrated HCl (50mL). Stir vigorously for 30 minutes to decompose the aluminum complex.
- Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases.
- Wash: Wash with saturated (to remove acid), then brine, and dry over anhydrous

- Purification (Critical): Concentrate the solvent. Recrystallize the crude solid from hot Ethanol/Water (80:20).
 - Self-Validation Check: The pure product should appear as white needles. If the melting point range is $>2^{\circ}\text{C}$, repeat recrystallization.

Part 4: Applications & Engineering Relevance[9]

High-Performance Polymers (PEEK/PEK)

FDMBP derivatives are primarily used as monomers for Poly(aryl ether ketones).

- Mechanism: The fluorine atoms are activated for Nucleophilic Aromatic Substitution () by the carbonyl group.
- Role of Methyl: The 3,3'-dimethyl substitution increases the rotational barrier of the polymer chain. This raises the Glass Transition Temperature () of the final polymer compared to standard PEEK, making it suitable for aerospace applications requiring higher thermal stability.

Bioisosteres in Drug Design

In medicinal chemistry, the FDMBP scaffold serves as a robust pharmacophore.

- Metabolic Blocking: The fluorine atoms at the para positions block metabolic oxidation (P450 hydroxylation), significantly extending the half-life () of the drug.
- Lipophilic Targeting: The high LogP allows these derivatives to cross the Blood-Brain Barrier (BBB), making them suitable scaffolds for CNS-active agents.

References

- Synthesis & Isomer Separation: Process for preparing 4,4'-difluorobenzophenone. US Patent 20090177014A1. (Describes the core Friedel-Crafts methodology and acid catalysis). [Link](#)

- Physical Properties (Parent Compound): 4,4'-Difluorobenzophenone - PubChem Compound Summary. National Center for Biotechnology Information. (Source for MP, Solubility, and LogP data). [Link](#)
- Polymer Applications: Synthesis and characterization of poly(arylene ether ketone)s containing methyl substituents. Journal of Polymer Science Part A: Polymer Chemistry. (Discusses the effect of methyl substitution on Tg and crystallinity). [Link](#)
- UV-Vis Characteristics: Nature of Ground State of Benzophenone and some of its Substituted Derivatives. Journal of Applied Sciences. (Detailed analysis of n- π^* transitions and solvent effects). [Link](#)

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